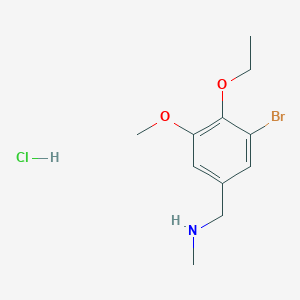![molecular formula C17H25N7O B4415328 6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415328.png)
6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as ETP-46464 and is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP).
Mécanisme D'action
ETP-46464 targets the enzyme PARP, which plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and repairs the damage. However, in cancer cells, PARP is overactivated, leading to excessive DNA repair and cell survival. ETP-46464 inhibits PARP, preventing cancer cells from repairing DNA damage and leading to cell death.
Biochemical and Physiological Effects
ETP-46464 has been shown to have a potent inhibitory effect on PARP activity. In preclinical studies, it has been shown to induce cell death in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy. However, the exact biochemical and physiological effects of ETP-46464 are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ETP-46464 is its specificity for PARP, which makes it a promising candidate for cancer treatment. However, like many other small molecule inhibitors, ETP-46464 has limitations in terms of its pharmacokinetics and bioavailability. Further studies are needed to optimize the dosing and delivery of ETP-46464 for clinical use.
Orientations Futures
There are several future directions for research on ETP-46464. One area of interest is the development of combination therapies that include ETP-46464 and other PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ETP-46464. Additionally, further studies are needed to optimize the dosing and delivery of ETP-46464 for clinical use.
Conclusion
In conclusion, ETP-46464 is a small molecule inhibitor that targets the enzyme PARP and has shown promising results in preclinical studies for the treatment of various types of cancer. While further studies are needed to optimize the dosing and delivery of ETP-46464 for clinical use, it is a promising candidate for combination therapies and the development of personalized cancer treatments.
Applications De Recherche Scientifique
ETP-46464 has been extensively studied for its potential applications in cancer treatment. PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage. ETP-46464 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and lung cancers.
Propriétés
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYFSUZSVDQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-ethoxyphenyl)-3-[4-(3-pyridinylcarbonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415275.png)
![5-(1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B4415276.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4415286.png)
![N-1-adamantyl-2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4415297.png)
![2-[4-(2-aminoethyl)-3-oxo-2-morpholinyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4415305.png)
![{[6-amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetonitrile](/img/structure/B4415310.png)
![tert-butyl [1-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B4415313.png)
![1-(4-ethoxyphenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4415319.png)
![N-(4-ethylphenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4415322.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B4415334.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4415342.png)
